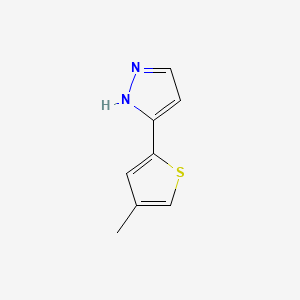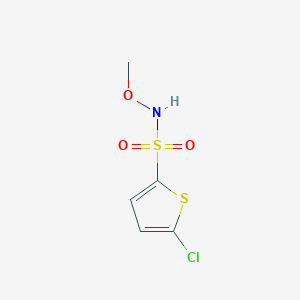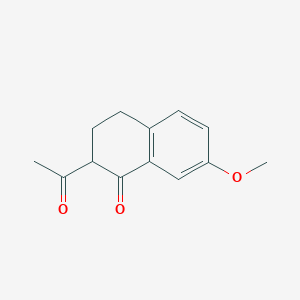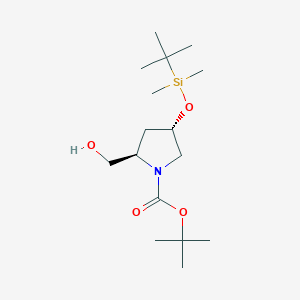
(2R,4S)-tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R,4S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, dimethylsilyl, and hydroxymethyl groups
Méthodes De Préparation
The synthesis of (2R,4S)-tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of functional groups and the formation of the pyrrolidine ring. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using tert-butyl(dimethyl)silyl chloride to protect hydroxyl groups.
Formation of Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring.
Introduction of tert-Butyl Group: Alkylation reactions to introduce the tert-butyl group.
Final Deprotection: Removal of protecting groups to yield the final compound.
Analyse Des Réactions Chimiques
tert-Butyl (2R,4S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,4S)-tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the tert-butyl and dimethylsilyl groups can provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C16H33NO4Si |
|---|---|
Poids moléculaire |
331.52 g/mol |
Nom IUPAC |
tert-butyl (2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m1/s1 |
Clé InChI |
IIITUHPEBILIQR-OLZOCXBDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(chloromethyl)phenyl]propanoic acid](/img/structure/B8496877.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-9-ylamine](/img/structure/B8496890.png)
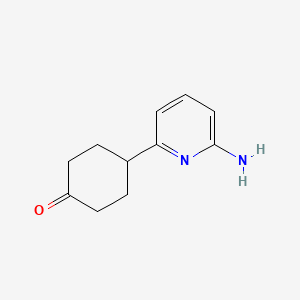
![6-Methoxy-2-chlorobenzo[b]thiophene](/img/structure/B8496903.png)
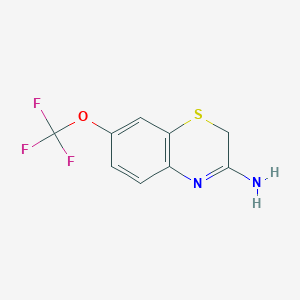
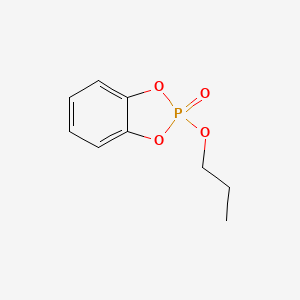
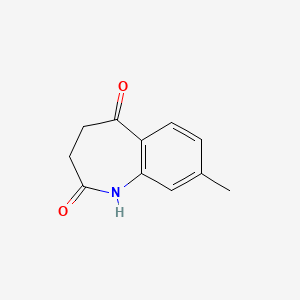
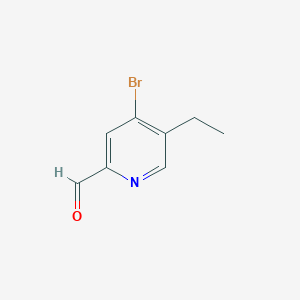
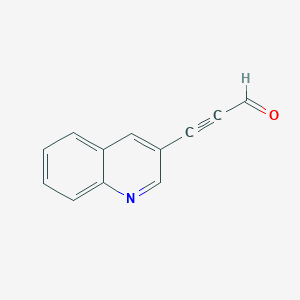
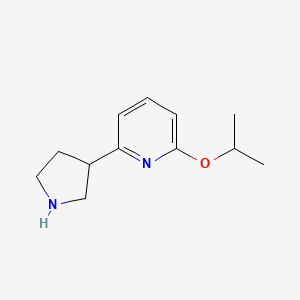
![2-[2-(5-Methoxy-2-nitrophenyl)ethenyl]pyridine](/img/structure/B8496971.png)
